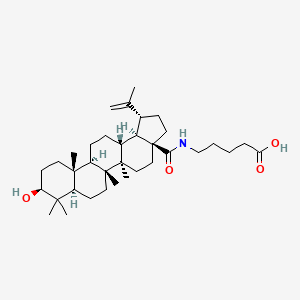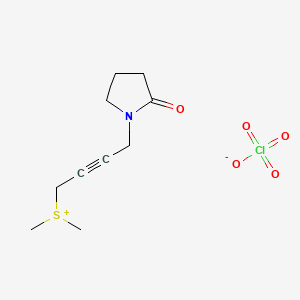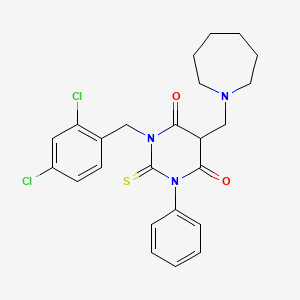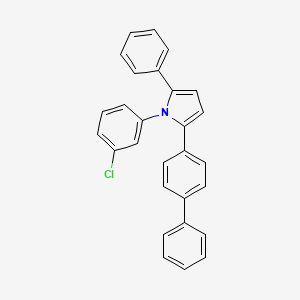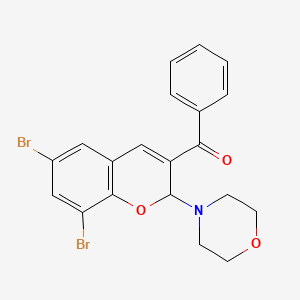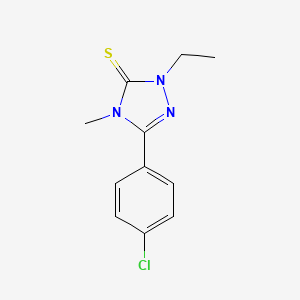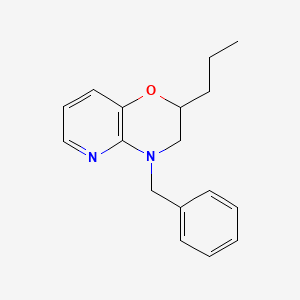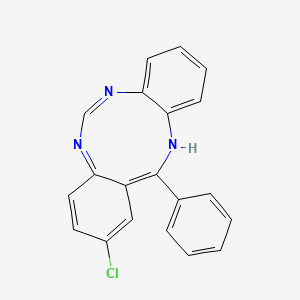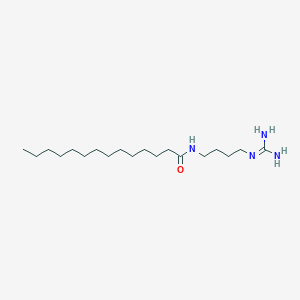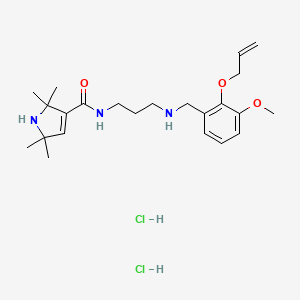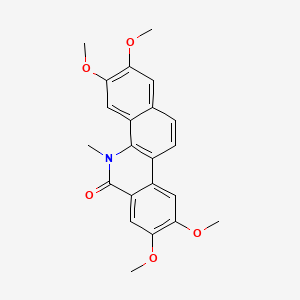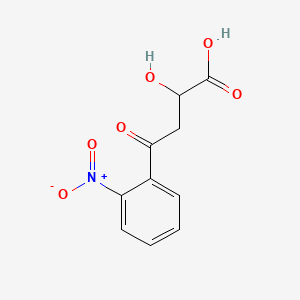
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- typically involves the reaction of 2,6-dimethylbenzyl chloride with 4,5-dimethylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.
Medicine: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole, 2-((2,6-dimethylphenyl)methyl)-4,5-dimethyl-
- 1H-Imidazole, 2-((4-tert-butyl-2,6-dimethylphenyl)methyl)-4,5-dimethyl-
- 1H-Imidazole, 2-((4-fluorophenyl)methyl)-4,5-dimethyl-
Uniqueness
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other imidazole derivatives. The presence of the 2,6-dimethylphenyl group enhances its lipophilicity, which can affect its solubility and interaction with biological membranes.
Propiedades
Número CAS |
91874-51-0 |
|---|---|
Fórmula molecular |
C13H16N2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-[(2,6-dimethylphenyl)methyl]-5-methyl-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-10(2)12(9)7-13-11(3)14-8-15-13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Clave InChI |
FQOYSVIMWGYYJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CC2=C(NC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


